molecular formula C19H26BNO4 B14089992 tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

Cat. No.: B14089992
M. Wt: 343.2 g/mol
InChI Key: DUPDKCCGBOSLEE-UHFFFAOYSA-N
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Description

tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a boronate-containing indole derivative widely used in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. The tert-butyl carbamate group acts as a protective moiety for the indole nitrogen, while the tetramethyl dioxaborolane (pinacol boronate ester) at the 7-position enables efficient palladium-catalyzed couplings. This compound is characterized by its stability under inert conditions and compatibility with diverse reaction protocols .

Properties

Molecular Formula

C19H26BNO4

Molecular Weight

343.2 g/mol

IUPAC Name

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3

InChI Key

DUPDKCCGBOSLEE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Substrate Preparation

The starting material, tert-butyl 7-bromoindole-1-carboxylate, is synthesized via Friedel-Crafts acylation of indole derivatives. Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Catalytic System Optimization

Key studies demonstrate that palladium catalysts like [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or [Pd(OAc)₂] with triethylamine as a base yield optimal results. A representative procedure:

Parameter Condition
Catalyst PdCl₂(dppf) (5 mol%)
Boron reagent Bis(pinacolato)diboron (1.2 equiv)
Solvent 1,4-Dioxane
Temperature 80°C
Reaction time 12–16 hours
Yield 72–85%

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boron reagent and reductive elimination to form the boronate ester.

Suzuki-Miyaura Cross-Coupling Followed by Functionalization

An alternative route employs Suzuki-Miyaura coupling to construct the indole backbone before introducing the Boc group. This method is advantageous for accessing derivatives with substitution patterns incompatible with direct borylation.

Coupling of Boronic Acids with Halogenated Intermediates

For example, 7-bromoindole derivatives are coupled with pinacol boronic esters under conditions adapted from the synthesis of analogous compounds:

Component Role
7-Bromoindole Electrophilic partner
Pinacolborane Boron source
Pd(PPh₃)₄ Catalyst (3 mol%)
K₂CO₃ Base
Solvent Toluene/EtOH (4:1)
Yield 68–74%

Boc Protection Post-Coupling

After coupling, the indole nitrogen is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with DMAP catalysis. This step achieves >90% conversion at 25°C within 2 hours.

Direct Boronylation of Preprotected Indoles

Recent advances enable direct C–H borylation of Boc-protected indoles, bypassing halogenation steps. Iridium-catalyzed methods using [Ir(COD)(OMe)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand show promise:

Condition Value
Catalyst [Ir(COD)(OMe)]₂ (2 mol%)
Ligand dtbpy (4 mol%)
Boron reagent Bis(pinacolato)diboron
Solvent Cyclohexane
Temperature 100°C
Yield 58% (7-position selectivity)

While this approach reduces synthetic steps, regioselectivity remains challenging compared to directed ortho-metalation strategies.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate 4:1). Key characterization data aligns with literature values:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 12H, Bpin), 1.67 (s, 9H, Boc), 7.20–8.05 (m, 4H, indole-H)
  • ¹³C NMR : 28.2 (Boc CH₃), 84.9 (Boc C), 125.1–139.7 (aromatic C), 153.1 (C=O)
  • HRMS : m/z calc. for C₁₉H₂₆BNO₄ [M+H]⁺ 343.23, found 343.21

Challenges and Optimization Opportunities

Byproduct Formation

Competing protodeboronation and dimerization reduce yields at elevated temperatures. Lowering reaction temperatures to 60°C and using degassed solvents mitigate these issues.

Catalyst Cost

Pd-based systems remain expensive. Nickel catalysts (e.g., NiCl₂(dme)/PCy₃) offer a 30% cost reduction but require longer reaction times (24–36 hours).

Scalability

Kilogram-scale synthesis employs continuous flow reactors to enhance heat/mass transfer, achieving 89% yield at 0.5 M concentration.

Chemical Reactions Analysis

tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronate ester group is replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The indole moiety can interact with biological targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs by Core Heterocycle

The compound is compared below with analogs differing in core structure, boronate position, and functional groups.

Table 1: Structural and Functional Comparison of Boronate-Containing Compounds
Compound Name Core Structure Boronate Position Molecular Formula Molecular Weight Key Properties
Target : tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate Indole 7 C19H26BNO4 343.23* High reactivity in Suzuki couplings; stable at 2–8°C under inert atmosphere .
tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate () Indazole 5 C18H24BN3O4 344.22 97% purity; used in medicinal chemistry; steric hindrance affects coupling efficiency .
tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate () Isoindoline 5 C19H28BNO4 345.24 Reduced aromaticity compared to indole; lower reactivity in couplings .
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate () Pyridine 4 C17H27BN2O5 374.24 Electron-deficient core; enhanced solubility in polar solvents .
tert-Butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate () Pyrazole 4 C16H28BN3O4 337.23 Chiral pyrrolidine substituent; used in asymmetric synthesis .

*Hypothetical molecular weight based on structural analysis.

Reactivity and Application Differences

  • Indole vs. Indazole : The indazole analog () exhibits lower reactivity in cross-couplings due to the electron-withdrawing nature of the second nitrogen, which reduces boronate activation .
  • Isoindoline vs. Indole : The isoindoline derivative () lacks full aromaticity, leading to slower oxidative addition in palladium catalysis .
  • Pyridine vs. Indole : Pyridine-based boronates () are more electron-deficient, enhancing their reactivity with electron-rich aryl halides but limiting stability under acidic conditions .
Table 2: Reactivity in Suzuki–Miyaura Couplings
Compound Type Relative Reactivity* Preferred Coupling Partners
Indole (Target) High Aryl chlorides, heteroaryl triflates
Indazole Moderate Aryl bromides, iodides
Isoindoline Low Activated aryl halides
Pyridine High Electron-rich aryl halides

*Based on electronic and steric effects .

Q & A

Q. What are the standard synthetic routes for tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via a three-step protocol:

  • Step 1 : Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).
  • Step 2 : Halogenation (e.g., bromination) at the 7-position using NBS or Br₂.
  • Step 3 : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by Pd(dppf)Cl₂ in the presence of KOAc. Key intermediates include the halogenated indole precursor and the Boc-protected boronate ester .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its boronate ester functionality?

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The dioxaborolane protons resonate as a singlet at ~1.3 ppm.
  • IR : Strong B-O stretches at ~1350–1310 cm⁻¹ and ~1210–1170 cm⁻¹.
  • MS : Molecular ion [M+H]⁺ consistent with C₂₀H₂₈BNO₄ (calc. 365.2).
  • X-ray diffraction : Confirms planarity of the boronate ester and indole core .

Q. What role does the tert-butyl carbamate (Boc) group play in the stability and reactivity of this compound during synthetic procedures?

The Boc group:

  • Protects the indole nitrogen from undesired electrophilic attacks.
  • Enhances solubility in organic solvents (e.g., THF, DCM).
  • Can be selectively removed under acidic conditions (e.g., TFA/DCM) without affecting the boronate ester .

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed via:

  • HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient).
  • ¹H NMR integration : Ratios of tert-butyl (9H) to dioxaborolane (12H) protons.
  • Elemental analysis : Confirms C, H, N, and B content within ±0.4% .

Q. What safety protocols are critical when handling this compound?

  • Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis.
  • Use moisture-free solvents (e.g., anhydrous THF) and Schlenk techniques for air-sensitive reactions.
  • PPE: Nitrile gloves, safety goggles, and lab coats .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray diffraction data and computational DFT models for this compound?

  • Software : Use SHELXL for X-ray refinement and Gaussian/B3LYP/6-31G(d) for DFT geometry optimization.
  • Parameters : Compare bond lengths (e.g., B–O: ~1.36 Å experimentally vs. 1.38 Å computationally) and dihedral angles (indole-boronate plane).
  • Adjust basis sets (e.g., add polarization functions) to improve DFT accuracy .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions using this compound as a boronate ester donor?

  • Catalyst : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ for sterically hindered substrates.
  • Ligands : XPhos or SPhos enhance turnover in Suzuki-Miyaura couplings.
  • Solvent : Dioxane/H₂O (4:1) at 80–100°C.
  • Additives : K₂CO₃ or CsF to activate the boronate ester .

Q. How does the electronic environment of the indole ring influence the reactivity of the boronate ester in transition-metal-mediated reactions?

  • Electron-rich indole cores (e.g., 5-OMe substituents) increase conjugation, stabilizing the transition state in couplings.
  • Electron-withdrawing groups (e.g., 6-Cl) reduce boronate electrophilicity, requiring harsher conditions .

Q. In multi-step syntheses involving this compound, how can competing reaction pathways (e.g., protodeboronation or homocoupling) be minimized?

  • Protodeboronation : Use degassed solvents and avoid protic acids.
  • Homocoupling : Limit Pd loading (<1 mol%) and employ excess aryl halide.
  • Monitor reaction progress via TLC (hexane/EtOAc) .

Q. What computational approaches predict the regioselectivity of electrophilic aromatic substitution on the indole core?

  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic sites via HOMO localization (e.g., C3 position).
  • Molecular Electrostatic Potential (MEP) maps : Highlight electron density at the 7-boronate position, directing substitution .

Q. How does the steric bulk of the tetramethyl dioxaborolan group affect Suzuki-Miyaura coupling efficiency compared to other boronate esters?

  • The dioxaborolane’s methyl groups create steric hindrance, slowing transmetallation.
  • Mitigate by using bulky ligands (e.g., XPhos) or elevated temperatures (90–110°C) .

Q. What methods validate the stereochemical integrity of chiral derivatives synthesized from this compound?

  • Chiral HPLC : Use a Chiralpak IC column (hexane/iPrOH).
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra for enantiomeric excess .

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